3-Hydroxy-2-naphthaldehyde

Übersicht

Beschreibung

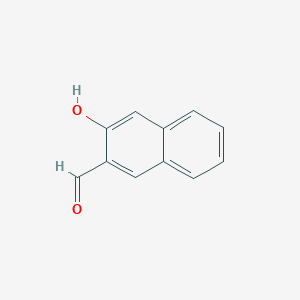

3-Hydroxy-2-naphthaldehyde is an organic compound with the molecular formula C11H8O2 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the third position and an aldehyde group at the second position on the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-naphthaldehyde can be synthesized through several methods. One common approach involves the condensation of 2-naphthol with formaldehyde under acidic conditions, followed by oxidation. Another method includes the reaction of 2-naphthol with chloroform in the presence of a strong base, such as sodium hydroxide, to form the intermediate 2-hydroxy-1-naphthaldehyde, which is then converted to this compound through further chemical transformations .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Hydroxy-2-naphthaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-hydroxy-2-naphthoic acid.

Reduction: Reduction of the aldehyde group yields 3-hydroxy-2-naphthylmethanol.

Substitution: The hydroxyl group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or sulfuric acid.

Major Products:

Oxidation: 3-Hydroxy-2-naphthoic acid.

Reduction: 3-Hydroxy-2-naphthylmethanol.

Substitution: Various substituted naphthaldehyde derivatives depending on the substituents used.

Wissenschaftliche Forschungsanwendungen

Photophysical Studies

Excited-State Intramolecular Proton Transfer (ESIPT)

3-Hydroxy-2-naphthaldehyde is notable for its photophysical properties, particularly ESIPT. This process involves the transfer of a proton within the molecule upon excitation, which can be studied using various spectroscopic techniques. Research indicates that this property can be harnessed for developing sensors and imaging agents in biological systems.

Sensor Development

Chemosensors for Ion Detection

Recent studies have demonstrated the synthesis of novel chemosensors based on this compound derivatives. For instance, compounds IF-1 and IF-2 have been developed for selective detection of cyanide ions (CN⁻). IF-2 exhibited a binding constant of with a detection limit of 8.2 μM, showcasing the potential of 3-H2N in environmental monitoring and safety applications .

Coordination Chemistry

Metal Complexes

this compound has been utilized to synthesize metal complexes, particularly with cobalt(II). These complexes have shown promising catalytic activity in various reactions, indicating the compound's utility in coordination chemistry and catalysis .

Antimicrobial and Antioxidant Activities

Biological Activity Studies

Research has explored the antimicrobial and antioxidant properties of organotellurium complexes incorporating this compound. These studies reveal significant biological activities that could lead to applications in pharmaceuticals and healthcare .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Key Feature | Unique Aspect |

|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Naphthalene derivative | Hydroxyl group at position 2 | Exhibits different photophysical properties due to position of functional groups. |

| 1-Hydroxy-2-naphthaldehyde | Naphthalene derivative | Hydroxyl group at position 1 | Different reactivity patterns compared to 3-hydroxy variant. |

| 3-Hydroxy-2-naphthoic acid | Carboxylic acid derivative | Carboxyl group instead of aldehyde | Acts as a precursor for azo dyes but lacks aldehyde functionality. |

Case Study: Synthesis and Application of Chemosensors

A detailed study reported the synthesis of two chemosensors based on derivatives of this compound designed for detecting cyanide ions. The study utilized computational methods alongside experimental data to confirm the binding interactions and sensitivity of these sensors .

Case Study: Metal Complexes

Another research effort focused on synthesizing cobalt(II) complexes using this compound as a ligand. These complexes were characterized through various spectroscopic techniques and demonstrated catalytic activity in hydroamination reactions, highlighting their potential use in organic synthesis .

Wirkmechanismus

The mechanism by which 3-hydroxy-2-naphthaldehyde exerts its effects involves its ability to participate in various chemical reactions due to the presence of both hydroxyl and aldehyde functional groups. These groups allow the compound to interact with a wide range of molecular targets, including enzymes and receptors, facilitating its use in biochemical and pharmaceutical research.

Vergleich Mit ähnlichen Verbindungen

- 2-Hydroxy-1-naphthaldehyde

- 3-Hydroxy-2-naphthoic acid

- 2-Hydroxy-3-naphthaldehyde

Comparison: 3-Hydroxy-2-naphthaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties compared to its isomers and related compounds. For instance, 2-hydroxy-1-naphthaldehyde has the hydroxyl and aldehyde groups in different positions, leading to variations in chemical behavior and applications.

Biologische Aktivität

3-Hydroxy-2-naphthaldehyde (3-H2N) is a significant compound within the naphthalene derivative family, characterized by its hydroxyl and aldehyde functional groups. This compound exhibits diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

- Chemical Formula : C₁₁H₈O₂

- Molecular Structure : The structure features a naphthalene ring with a hydroxyl group at the 3-position and an aldehyde at the 2-position, contributing to its unique reactivity and interaction with biological systems.

Synthesis

This compound can be synthesized through various methods, including:

- Bucherer Reaction : This involves the reaction of naphthalene derivatives with aldehydes under specific conditions.

- Hydroxylation Reactions : Selective hydroxylation of naphthalene derivatives can yield 3-H2N.

- Reflux Methods : Utilizing reflux conditions with appropriate solvents to facilitate the formation of the compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound has shown effectiveness against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes, although detailed mechanisms remain to be fully elucidated .

Antioxidant Properties

The antioxidant activity of 3-H2N has been evaluated through several assays, indicating its potential to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In vitro studies suggest that it can reduce inflammation markers in cell cultures .

Case Studies

- Antimicrobial Evaluation : A study assessed the antibacterial activity of 3-H2N against E. coli and Staphylococcus aureus using disc diffusion methods. Results demonstrated significant inhibition zones, suggesting potent antibacterial effects.

- Antioxidant Activity Assessment : The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay was employed to evaluate the antioxidant capacity of 3-H2N. The compound exhibited a strong ability to reduce DPPH radicals, indicating substantial antioxidant potential.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets:

| Target Protein | Binding Affinity (kcal/mol) | Interaction Type |

|---|---|---|

| Escherichia coli | -7.5 | Hydrogen bonding |

| Human Cyclooxygenase-2 | -8.0 | Hydrophobic interactions |

| Aspergillus flavus | -7.0 | Ionic interactions |

These studies suggest that 3-H2N may serve as a lead compound for developing new therapeutic agents targeting microbial infections and inflammatory diseases .

Eigenschaften

IUPAC Name |

3-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUNDLUTTXSPFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311255 | |

| Record name | 3-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581-71-5 | |

| Record name | 581-71-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240729 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxynaphthalene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 3-hydroxy-2-naphthaldehyde and how is it typically characterized?

A1: this compound is an organic compound featuring a naphthalene ring system with a hydroxyl group (-OH) at position 3 and an aldehyde group (-CHO) at position 2. [, , , ] This structure lends itself to forming Schiff bases through condensation reactions with primary amines. [, , ] Characterization is commonly achieved through techniques like Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and X-ray diffraction. [, , ] These methods help elucidate its structure, electronic properties, and interactions with other molecules.

Q2: How does the structure of this compound influence its electrochemical properties and what implications does this have for its metal complexes?

A2: The position of the hydroxyl group relative to the aldehyde group in this compound plays a crucial role in the geometry and electrochemical behavior of its metal complexes. [] For instance, copper(II) complexes with Schiff bases derived from this compound exhibit greater distortion from planarity compared to their 2-hydroxy-1-naphthaldehyde counterparts. [] This distortion influences their reduction potentials, making them more easily reduced to copper(I) complexes. []

Q3: Can you elaborate on the significance of this compound in the context of aggregation-induced emission (AIE) and its application in sensing?

A3: Derivatives of this compound have been explored as potential AIEgens, which are molecules that exhibit enhanced fluorescence emission in the aggregated state. [, ] For example, condensation products of this compound with specific amines have demonstrated deep red/near-infrared (DR/NIR) emission in both solution and solid states. [, ] This unique property makes them attractive candidates for developing fluorescent probes for sensing applications, particularly in biological systems where aggregation is common. []

Q4: How is this compound employed in the study of protein-bound amino groups?

A4: this compound serves as a valuable reagent in histochemical techniques for visualizing protein-bound amino groups in fixed tissue sections. [] The aldehyde group reacts with primary amino groups present in proteins to form Schiff bases. [] Subsequent coupling with a specific diazonium salt (tetrazotized diorthoanisidine) results in the formation of a colored azo dye at the sites of reaction, enabling visualization under a microscope. []

Q5: What computational chemistry approaches have been utilized to study this compound and its derivatives?

A5: Density functional theory (DFT) calculations are frequently employed to investigate the electronic structure, geometry, and properties of this compound and its metal complexes. [] For example, DFT studies have been instrumental in elucidating the influence of substituents on the molecular structure and electrochemical behavior of copper(II) complexes with this compound Schiff base ligands. [] This computational approach provides valuable insights into the structure-property relationships of these compounds.

Q6: Has research explored potential interactions of this compound with DNA?

A6: Yes, studies have investigated the interaction between rare earth complexes of this compound thiosemicarbazide and calf thymus DNA (ct-DNA). [] Spectroscopic techniques like electronic absorption and fluorescence spectroscopy, along with viscosity measurements, suggest that these complexes bind to ct-DNA through an intercalation mode. [] This finding highlights the potential of this compound derivatives for developing DNA-targeting agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.